N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 899911-74-1
VCID: VC8313774
InChI: InChI=1S/C24H27N3O3S/c1-16-6-8-17(9-7-16)22-23(27-24(26-22)12-4-5-13-24)31-15-21(28)25-19-14-18(29-2)10-11-20(19)30-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,25,28)
SMILES: CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC
Molecular Formula: C24H27N3O3S
Molecular Weight: 437.6 g/mol

N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide

CAS No.: 899911-74-1

Cat. No.: VC8313774

Molecular Formula: C24H27N3O3S

Molecular Weight: 437.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide - 899911-74-1

Specification

CAS No. 899911-74-1
Molecular Formula C24H27N3O3S
Molecular Weight 437.6 g/mol
IUPAC Name N-(2,5-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H27N3O3S/c1-16-6-8-17(9-7-16)22-23(27-24(26-22)12-4-5-13-24)31-15-21(28)25-19-14-18(29-2)10-11-20(19)30-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,25,28)
Standard InChI Key NPSUCERDAUVQFM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC
Canonical SMILES CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Physicochemical Properties

The compound’s molecular formula is C₂₄H₂₇N₃O₃S, with a molecular weight of 437.6 g/mol. Its IUPAC name, N-(2,5-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide, reflects its three primary structural components:

  • A 2,5-dimethoxyphenyl group attached via an acetamide bond.

  • A sulfanyl (-S-) bridge connecting the acetamide to a diazaspiro ring system.

  • A 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a 4-methylphenyl group.

Key physicochemical properties include:

PropertyValue
logP (Partition Coefficient)Estimated ~3.5–4.0 (calculated)
Hydrogen Bond Donors1 (amide -NH)
Hydrogen Bond Acceptors5 (amide O, ether O, N atoms)
Polar Surface Area~85 Ų

The Standard InChIKey (NPSUCERDAUVQFM-UHFFFAOYSA-N) and SMILES (CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC) provide unambiguous representations of its connectivity.

Spectral Characterization

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, theoretical analyses suggest:

  • ¹H NMR: Distinct signals for methoxy groups (~δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.3 ppm), and spiro ring CH₂ groups (δ 1.5–2.5 ppm).

  • MS (ESI+): Predicted molecular ion peak at m/z 438.2 [M+H]⁺.

Synthesis and Mechanistic Pathways

Retrosynthetic Analysis

The synthesis likely proceeds through three key intermediates:

  • Diazaspiro[4.4]nona-1,3-diene Core: Constructed via cyclocondensation of a diamine with a diketone or equivalent carbonyl precursor.

  • Sulfanyl-Acetamide Linker: Introduced through thiol-ene coupling or nucleophilic substitution.

  • Aromatic Substitution: Methoxy and methyl groups installed via Friedel-Crafts alkylation or Ullmann-type couplings.

Proposed Synthetic Route

A plausible multi-step synthesis involves:

Step 1: Formation of Diazaspiro Ring
Reacting 4-methylphenylglyoxal with 1,4-diaminobutane under acidic conditions to form the spirocyclic diimine intermediate.

Step 2: Sulfur Incorporation
Treating the diimine with thiophosgene (CSCl₂) to introduce the sulfanyl group at the C2 position.

Step 3: Acetamide Coupling
Reacting 2-chloroacetamide with the thiolated spiro compound via SN2 displacement, followed by condensation with 2,5-dimethoxyaniline.

Step 4: Purification
Chromatographic separation (e.g., silica gel, eluent: ethyl acetate/hexane) yields the final product.

Reaction ParameterOptimal Condition
Temperature0–25°C (Steps 1–3)
CatalystPyridine (Step 3)
Yield (Theoretical)12–18% (over four steps)

Structural and Electronic Features

Conformational Analysis

The diazaspiro[4.4]nona-1,3-diene core adopts a twisted boat conformation, with the 4-methylphenyl group occupying an equatorial position to minimize steric strain. Density Functional Theory (DFT) calculations predict:

  • Torsional Angles: N1-C2-S-C(O) = 112° (facilitating π-π stacking with aromatic systems).

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

Supramolecular Interactions

The compound’s amide and ether oxygen atoms participate in hydrogen bonding, while the methylphenyl group engages in hydrophobic interactions. Crystal packing (hypothetical) likely follows a monoclinic lattice with P2₁/c symmetry.

Challenges and Future Directions

Current limitations include low synthetic yields and unverified bioactivity. Prioritized research areas should focus on:

  • Optimized Synthesis: Exploring microwave-assisted or flow chemistry approaches to improve efficiency.

  • Biological Screening: Testing against cancer cell lines (e.g., MCF-7, HeLa) and Gram-positive bacteria.

  • Computational Modeling: Molecular dynamics simulations to predict target binding affinities.

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